4-Iodo-2-methoxy-6-nitro-phenylamine
Overview
Description
4-Iodo-2-methoxy-6-nitro-phenylamine is an organic compound with the molecular formula C7H7IN2O3. It is also known as 4-iodo-2-methoxy-6-nitroaniline. This compound is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a phenylamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methoxy-6-nitro-phenylamine typically involves the iodination of 2-methoxy-6-nitroaniline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the aromatic ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methoxy-6-nitro-phenylamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used in the reduction of the nitro group.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Reduction: The major product is 4-amino-2-methoxy-6-nitro-phenylamine.
Oxidation: The major product is 4-iodo-2-methoxy-6-nitrobenzaldehyde.
Scientific Research Applications
4-Iodo-2-methoxy-6-nitro-phenylamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-6-nitro-phenylamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways. The methoxy group can also affect the compound’s solubility and overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methoxy-phenylamine: Lacks the nitro group, resulting in different reactivity and applications.
4-Iodo-6-nitro-phenylamine: Lacks the methoxy group, affecting its solubility and chemical properties.
2-Methoxy-6-nitro-phenylamine: Lacks the iodine atom, leading to different substitution reactions.
Uniqueness
4-Iodo-2-methoxy-6-nitro-phenylamine is unique due to the combination of iodine, methoxy, and nitro groups on the phenylamine backbone. This unique combination imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Properties
IUPAC Name |
4-iodo-2-methoxy-6-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEADNFWTIBIQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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